N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a trifluoromethyl-substituted phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole and oxadiazole intermediates separately, followed by their coupling under specific reaction conditions.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Synthesis of Oxadiazole Intermediate: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the pyrazole and oxadiazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-(fluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts specific electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, potentially leading to improved efficacy and selectivity in its applications.
Properties
Molecular Formula |
C18H18F3N5O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H18F3N5O2/c1-11(10-26-8-7-12(2)24-26)9-22-16(27)17-23-15(25-28-17)13-3-5-14(6-4-13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,27) |
InChI Key |
WSZLYBDXYHXPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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